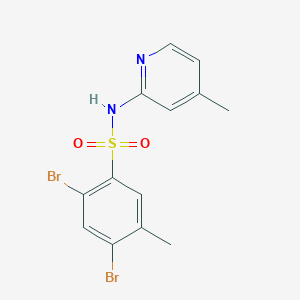

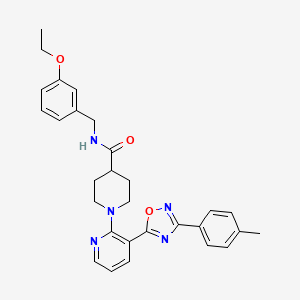

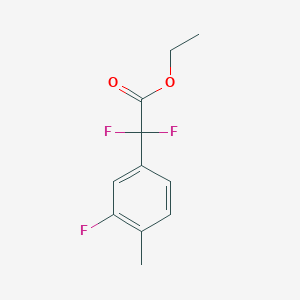

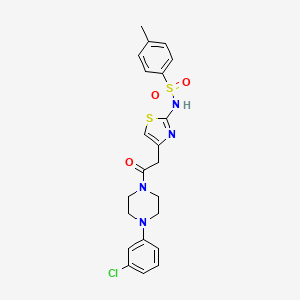

![molecular formula C12H11F3N2O3 B2732300 Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate CAS No. 2230807-54-0](/img/structure/B2732300.png)

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

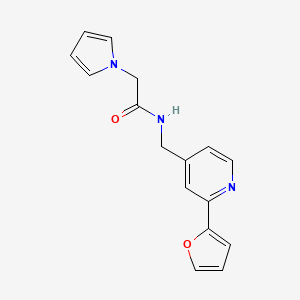

Spiro[azetidine-3,3’-indolin]-2’-one 2,2,2-trifluoroacetate is a complex organic compound that incorporates the azetidine and the indoline motifs . Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds .

Synthesis Analysis

The synthesis of spiro[azetidine-indolines] has been achieved through various methods. One approach involves the Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . This method has been used to synthesize a series of [azetidine-2,3′-indoline]-2′,4-diones .Molecular Structure Analysis

The molecular structure of spiro[azetidine-indolines] is characterized by the presence of a spiro ring fused at the C3 position of the indoline core . The properties of these compounds can be tuned via even insignificant changes in the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro[azetidine-indolines] include the Staudinger ketene–imine cycloaddition . This reaction involves the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of spiro [azetidine-3,3’-indoline]-2,2’-diones . The process involves a copper (I)-catalyzed asymmetric Kinugasa/C−C coupling cascade reaction of N-(2-iodo-aryl)-propiolamides with nitrones . This provides a straightforward access to densely functionalized chiral spiro [azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Bioactive Compounds

Spiro [azetidine-indolines] are important scaffolds in diverse bioactive compounds . They are found in a wide range of natural products and pharmaceuticals that exhibit important biological activities .

Pharmaceutical Ingredients

The compound is used in the construction of important pharmaceutical ingredients . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Antibiotics

The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Synthesis of Amino Acids, Alkaloids and Toxoids

β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

One-Pot Synthesis

The compound is used in the one-pot synthesis of new spiro-fused indoles . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .

Eigenschaften

IUPAC Name |

spiro[1H-indole-3,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.C2HF3O2/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;3-2(4,5)1(6)7/h1-4,11H,5-6H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIBXOBQQBABSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)